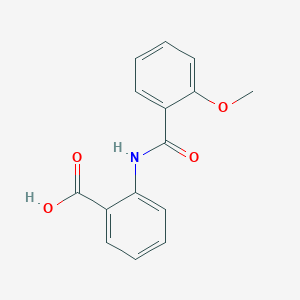

2-(2-METHOXYBENZAMIDO)BENZOIC ACID

Description

Properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-20-13-9-5-3-7-11(13)14(17)16-12-8-4-2-6-10(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKXSVLHNHGZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Methoxybenzamido)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with an amine derivative. One common method includes using triethylamine as a base and tetrahydrofuran as a solvent. The reaction conditions are carefully controlled to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(2-Methoxybenzamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Scientific Research Applications

2-(2-Methoxybenzamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Research explores its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: It finds applications in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzamido)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Hydrogen Bonding and Crystallinity

- This compound : The methoxy group acts as a weak hydrogen-bond acceptor, while the carboxylic acid and amide groups form strong O–H⋯O and N–H⋯O interactions. This promotes layered crystal packing, similar to 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which adopts a triclinic lattice with chains along the [111] direction .

- 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid: The hydroxy group enables stronger hydrogen bonding compared to methoxy derivatives, resulting in denser crystal networks .

Solubility and Metabolic Stability

- Methoxy vs.

- Metabolic Stability: Methylamino groups, as in 2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid, may confer resistance to enzymatic degradation compared to unsubstituted amides .

Biological Activity

2-(2-Methoxybenzamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO3. It features a benzoic acid moiety with a methoxybenzamide group, which enhances its solubility and reactivity. The presence of both an amide and a carboxylic acid functional group allows for diverse interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Properties : Studies have indicated that derivatives of this compound can inhibit cancer cell growth through various mechanisms, including modulation of polyamine metabolism and inhibition of specific protein interactions .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes related to cancer progression, such as FUBP1, which plays a role in regulating c-Myc expression .

The mechanism by which this compound exerts its biological effects may involve:

- Binding to Molecular Targets : The compound likely interacts with specific proteins or enzymes, altering their activity. For instance, it may inhibit FUBP1–FUSE interactions, leading to decreased c-Myc expression and increased p21 levels .

- Influencing Biochemical Pathways : By modulating pathways involved in cell growth and apoptosis, the compound can potentially reduce tumor growth and enhance the efficacy of existing therapies.

Case Studies

- Pancreatic Cancer Cell Studies : In vitro studies demonstrated that anthranilic acid derivatives, including this compound, inhibited the growth of pancreatic cancer cells when combined with DFMO (difluoromethylornithine), showcasing its potential as an adjunctive therapy .

- Antimicrobial Testing : Various metal complexes derived from similar structures were tested against pathogenic bacteria such as Staphylococcus and Klebsiella spp., revealing promising antimicrobial properties .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzoic Acid | Contains an amino group | Known for its role in dye synthesis |

| Salicylic Acid | Hydroxy group on benzene ring | Exhibits anti-inflammatory properties |

| Benzamide | Simple amide structure | Serves as a precursor for various drugs |

The methoxy substitution pattern in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methoxybenzamido)benzoic acid, and how can purity be validated?

The synthesis typically involves coupling 2-methoxybenzoyl chloride with 2-aminobenzoic acid under basic conditions. A conventional method includes refluxing reactants in methanol with catalytic acetic acid, followed by recrystallization (e.g., ethanol) to achieve high yields (~96%) . Purity validation requires complementary techniques:

- HPLC for assessing organic impurities.

- LC-MS (e.g., Creative Proteomics’ platform) to confirm molecular weight and detect byproducts .

- Elemental analysis to verify stoichiometry.

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystals (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å were resolved using MoKα radiation (λ = 0.71073 Å) . The planar geometry and intermolecular hydrogen bonds (O–H⋯O, C–H⋯O) stabilize the crystal lattice, guiding supramolecular design .

Q. What hydrogen-bonding patterns dominate in this compound, and how do they influence crystal packing?

Graph set analysis reveals chains parallel to the [111] direction, driven by O–H⋯O (carboxylic acid to carbonyl) and weaker C–H⋯O interactions . These motifs align with Etter’s rules, where strong donors (e.g., –COOH) prioritize bonding with strong acceptors (e.g., carbonyl), enabling predictable crystal engineering .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling thermochemical properties, such as bond dissociation energies or charge distribution. For instance, Becke’s 1993 functional achieved <3 kcal/mol error in atomization energies, making it suitable for predicting reaction pathways or tautomeric stability . Basis sets like 6-311++G(d,p) are recommended for optimizing geometry and calculating electrostatic potentials.

Q. What experimental strategies link structural features to biological activity (e.g., enzyme inhibition)?

- Molecular docking : Compare binding affinities of the methoxy and benzamido groups with target proteins (e.g., cyclooxygenase for anti-inflammatory studies).

- SAR studies : Synthesize analogs (e.g., varying methoxy position) and assay activity. For example, methyl or nitro substituents on the benzamido ring alter hydrophobicity and electronic effects, impacting bioactivity .

- Pharmacokinetic profiling : Use LC-MS to monitor metabolic stability and metabolite identification .

Q. How can contradictions in crystallographic and computational data be reconciled?

Discrepancies between experimental (SC-XRD) bond lengths and DFT-optimized geometries may arise from crystal packing forces vs. gas-phase calculations. Strategies include:

- Periodic DFT : Simulate the crystal environment to account for lattice interactions.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer) to validate packing models .

Q. What mechanistic insights exist for its participation in azo dye synthesis?

The carboxylic acid group can act as a directing group in electrophilic substitution. For example, diazotization of aniline derivatives followed by coupling with the benzoic acid scaffold yields azo dyes. Reaction monitoring via in situ FTIR or NMR tracks intermediate formation (e.g., diazonium salts) .

Methodological Tables

Table 1. Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell volume | 556.1 ų |

| Hydrogen bonds | O–H⋯O, C–H⋯O |

| CCDC reference | 2000864 |

Table 2. Recommended Computational Settings for DFT Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, ESP maps |

| M06-2X | def2-TZVP | Reaction barrier calculation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.